molecular formula C15H19BrFNO2 B8198788 tert-Butyl 2-bromo-3-fluorobenzyl(cyclopropyl)carbamate

tert-Butyl 2-bromo-3-fluorobenzyl(cyclopropyl)carbamate

Cat. No.: B8198788
M. Wt: 344.22 g/mol
InChI Key: LCLJLRANBCMUHV-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-3-fluorobenzyl(cyclopropyl)carbamate is a synthetic organic compound with the molecular formula C12H15BrFNO2. This compound is characterized by the presence of a tert-butyl group, a bromine atom, a fluorine atom, and a cyclopropyl group attached to a benzyl carbamate structure. It is used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-bromo-3-fluorobenzyl(cyclopropyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3-fluorobenzyl alcohol, followed by the protection of the hydroxyl group with a tert-butyl carbamate. The cyclopropyl group is then introduced through a cyclopropanation reaction. The final product is obtained after purification through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-bromo-3-fluorobenzyl(cyclopropyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce alcohols or ketones .

Scientific Research Applications

tert-Butyl 2-bromo-3-fluorobenzyl(cyclopropyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical research.

    Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-3-fluorobenzyl(cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-bromo-2-fluorophenyl)carbamate
  • tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
  • tert-Butyl bromoacetate

Uniqueness

tert-Butyl 2-bromo-3-fluorobenzyl(cyclopropyl)carbamate is unique due to the presence of both a cyclopropyl group and a tert-butyl carbamate moiety. This combination imparts distinct chemical properties, such as increased steric hindrance and stability, which are not observed in similar compounds. These properties make it particularly useful in applications requiring high reactivity and selectivity .

Properties

IUPAC Name

tert-butyl N-[(2-bromo-3-fluorophenyl)methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18(11-7-8-11)9-10-5-4-6-12(17)13(10)16/h4-6,11H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLJLRANBCMUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=C(C(=CC=C1)F)Br)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrFNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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